

# "Thrombin inhibitor 1" chemical structure and properties

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## Compound of Interest

Compound Name: *Thrombin inhibitor 1*

Cat. No.: *B14093986*

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## Thrombin Inhibitor 1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals


### Introduction

**Thrombin inhibitor 1** is a potent and specific synthetic small molecule inhibitor of thrombin, a key serine protease in the coagulation cascade. Its ability to directly bind to and inhibit thrombin's enzymatic activity makes it a molecule of significant interest for research into anticoagulation and the development of novel antithrombotic therapies. This document provides a detailed overview of the chemical structure, known properties, and relevant experimental contexts for **Thrombin inhibitor 1**.

### Chemical Structure and Properties

The fundamental characteristics of **Thrombin inhibitor 1** are summarized below.

Chemical Structure:

Thrombin inhibitor 1 Chemical Structure

Physicochemical and Pharmacological Properties:

| Property                 | Value  | Reference |
|--------------------------|--|-----------|
| CAS Number               | 855998-46-8  | [1][2]    |
| Molecular Formula        | C <sub>22</sub> H <sub>20</sub> Cl <sub>2</sub> F <sub>2</sub> N <sub>4</sub> O <sub>3</sub>   | [2]       |
| Molecular Weight         | 497.32 g/mol   | [2]       |
| IUPAC Name               | N-(4-chlorophenyl)-N'-((R)-1-(3-chlorophenyl)ethyl)-2,2'-(((2,2-difluoro-2-(pyridin-2-yl)ethyl)amino)methyl)pyridin-2-yl)oxy)azanediyl)diacetamide | N/A       |
| SMILES                   | <chem>C(C(N--INVALID-LINK--C1=CC(Cl)=CC=C1)=O)C=2N(=O)=C(NCC(F)(F)C=3N(=O)=CC=CC3)C=CC2Cl</chem>   | [1]       |
| Mechanism of Action      | Direct Thrombin Inhibitor  | [2][3]    |
| Ki (Thrombin Inhibition) | 0.66 nM  | [2][3]    |
| 2xaPTT                   | 0.43 μM  | [2][3]    |
| Melting Point            | Data not available   |           |
| Boiling Point            | Data not available   |           |
| Solubility               | Data not available   |           |
| pKa                      | Data not available   |           |

Note: Detailed experimental data on physicochemical properties such as melting point, boiling point, and specific solubility are not readily available in the public domain.

## Synthesis

A specific, detailed synthesis protocol for **Thrombin inhibitor 1** (CAS 855998-46-8) is not publicly available in the reviewed literature. The synthesis of similar complex heterocyclic molecules often involves multi-step reactions. The general synthesis of related compounds,

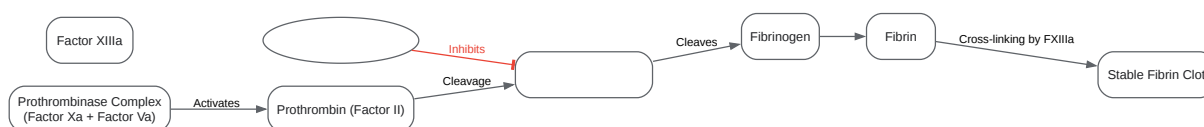
such as pyrazole-based thrombin inhibitors, has been described and typically involves the coupling of various substituted aromatic and heterocyclic precursors.[4]

## Biological Activity and Mechanism of Action

**Thrombin inhibitor 1** is a direct thrombin inhibitor, meaning it binds directly to the active site of the thrombin enzyme, thereby blocking its proteolytic activity.[2][3] Thrombin plays a central role in the coagulation cascade by converting fibrinogen to fibrin, which is essential for the formation of a blood clot.[5] By inhibiting thrombin, this compound effectively disrupts the final common pathway of coagulation.

## Signaling Pathway

The following diagram illustrates the point of inhibition of **Thrombin inhibitor 1** within the coagulation cascade.



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Inhibition of the Coagulation Cascade by **Thrombin Inhibitor 1**.

## Experimental Protocols

Detailed in vivo experimental protocols for **Thrombin inhibitor 1** are not publicly available. However, based on its known in vitro activity, standard assays can be employed to characterize its inhibitory potential.

## In Vitro Thrombin Inhibition Assay (Generic Protocol)

This protocol describes a general method for determining the inhibitory activity of a compound against thrombin using a chromogenic substrate.

Materials:

- Human  $\alpha$ -thrombin
- Chromogenic thrombin substrate (e.g., S-2238)
- Assay buffer (e.g., Tris-HCl buffer, pH 7.4, with NaCl and PEG)
- **Thrombin inhibitor 1**
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of **Thrombin inhibitor 1** in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the inhibitor in assay buffer to create a range of test concentrations.
- Add a fixed amount of human  $\alpha$ -thrombin to each well of the microplate.
- Add the various concentrations of **Thrombin inhibitor 1** to the wells containing thrombin and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the reaction by adding the chromogenic substrate to each well.
- Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode for a set duration (e.g., 10 minutes).
- The rate of substrate cleavage is proportional to the thrombin activity. Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
- Determine the  $IC_{50}$  or  $K_i$  value by plotting the percentage of inhibition against the inhibitor concentration.

## Activated Partial Thromboplastin Time (aPTT) Assay (Generic Protocol)

The aPTT assay measures the time it takes for a clot to form in plasma after the addition of a substance that activates the intrinsic pathway.

Materials:

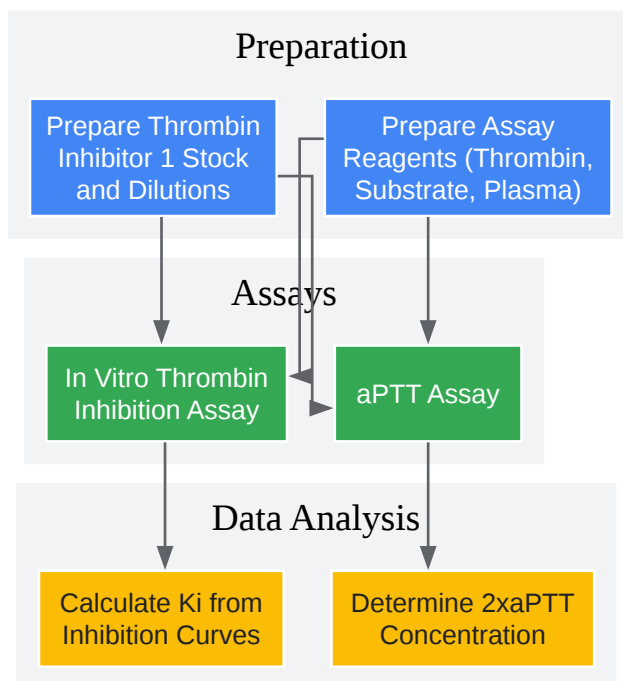
- Citrated human plasma
- aPTT reagent (containing a contact activator and phospholipids)
- Calcium chloride (CaCl<sub>2</sub>) solution (0.025 M)
- **Thrombin inhibitor 1**
- Coagulometer

Procedure:

- Prepare different concentrations of **Thrombin inhibitor 1** in a suitable buffer.
- Incubate a mixture of citrated human plasma and the aPTT reagent at 37°C for a specified time (e.g., 3-5 minutes).
- Add a solution of **Thrombin inhibitor 1** at the desired final concentration to the plasma-reagent mixture.
- Initiate the clotting by adding a pre-warmed CaCl<sub>2</sub> solution.
- The coagulometer will measure the time until a fibrin clot is formed.
- The prolongation of the clotting time in the presence of the inhibitor is a measure of its anticoagulant activity. The concentration that doubles the baseline aPTT is often reported (2xaPTT).

## Experimental Workflow Diagram

The following diagram outlines a general workflow for the in vitro characterization of **Thrombin inhibitor 1**.



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General workflow for in vitro characterization of **Thrombin Inhibitor 1**.

## Conclusion

**Thrombin inhibitor 1** is a potent direct inhibitor of thrombin with high in vitro activity. While detailed physicochemical and in vivo data are not extensively available in the public domain, its known characteristics make it a valuable tool for research in the field of anticoagulation. The provided generic experimental protocols can be adapted to further investigate its properties and potential applications. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

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